molecular formula C13H15N5O4 B2749121 5-cyclopropyl-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)isoxazole-3-carboxamide CAS No. 2034522-05-7

5-cyclopropyl-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)isoxazole-3-carboxamide

Cat. No. B2749121
CAS RN: 2034522-05-7
M. Wt: 305.294
InChI Key: UHWNIYMANUIMAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-cyclopropyl-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)isoxazole-3-carboxamide” is a complex organic molecule. It contains several functional groups, including a cyclopropyl group, an isoxazole ring, a carboxamide group, and a 1,3,5-triazine ring .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carboxamide group could participate in amide coupling reactions .

Scientific Research Applications

Amide Synthesis

DMTMM is extensively used for the synthesis of amides from carboxylic acids and amines. It is particularly effective for coupling reactions involving sterically hindered amines . The compound’s ability to facilitate the formation of amides is crucial in the development of pharmaceuticals, polymers, and agrochemicals.

Esterification

The esterification of carboxylic acids with alcohols to form esters is another significant application of DMTMM. This reaction is fundamental in producing various esters used as flavors, fragrances, and plasticizers .

Anhydride Formation

DMTMM can also be applied to synthesize anhydrides from carboxylic acids. Anhydrides are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other organic compounds .

Weinreb Amide Synthesis

The compound is used in the conversion of carboxylic acids to Weinreb amides, which are essential intermediates in organic synthesis for the preparation of ketones and aldehydes .

Peptide Coupling

In peptide synthesis, DMTMM is used as a coupling reagent to link amino acids together, forming peptide bonds. This application is vital in the field of biochemistry and drug development .

Polysaccharide Ligation

DMTMM has been shown to be effective in the ligation of polysaccharides such as hyaluronic acid. This application is important in the development of biocompatible materials and drug delivery systems .

Organic Synthesis Research

The compound serves as a key reagent in various organic synthesis research projects, exploring new pathways and mechanisms for chemical reactions .

Material Science

In material science, the compound’s applications include the development of new polymeric materials with potential uses in medical devices, coatings, and adhesives .

Safety and Hazards

As with any chemical compound, handling “5-cyclopropyl-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)isoxazole-3-carboxamide” would require appropriate safety precautions. For example, DMTMM, a related compound, can cause damage to the skin and eyes and may be toxic if ingested .

properties

IUPAC Name

5-cyclopropyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O4/c1-20-12-15-10(16-13(17-12)21-2)6-14-11(19)8-5-9(22-18-8)7-3-4-7/h5,7H,3-4,6H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWNIYMANUIMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=NOC(=C2)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)isoxazole-3-carboxamide

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